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8-aminobenzo[g]pteridine-2,4(1H,3H)-dione

Cat. No.: B2465752
CAS No.: 4713-68-2
M. Wt: 229.19 g/mol
InChI Key: JCLWDYJJLLQWQS-UHFFFAOYSA-N
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Description

Overview of Pteridine (B1203161) and Benzo[g]pteridine (B1247554) Scaffolds in Nature and Chemical Synthesis

Pteridines are heterocyclic compounds composed of fused pyrimidine (B1678525) and pyrazine (B50134) rings. researchgate.net This core structure is the foundation for a multitude of naturally occurring and synthetically derived molecules with diverse biological roles. researchgate.netijrpr.com In nature, pteridine derivatives are fundamental to various biological processes. researchgate.net For instance, they are found in pigments that give color to the wings of butterflies and the skin and eyes of fish and amphibians. researchgate.netbritannica.com Furthermore, crucial vitamins like folic acid and riboflavin (B1680620) contain the pteridine nucleus, highlighting their essential role in metabolic pathways such as amino acid metabolism and nucleic acid synthesis. researchgate.netijrpr.com

The benzo[g]pteridine scaffold is a specific class of pteridine in which a benzene (B151609) ring is fused to the pyrazine portion of the pteridine structure. nih.gov This fusion creates a more complex, polycyclic aromatic system that has been a subject of interest in medicinal chemistry. researchgate.nettandfonline.comontosight.ai The synthesis of pteridine and its derivatives can be achieved through various methods, often involving the condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound. orientjchem.org

Historical Context of Pteridine Discovery and Research

The study of pteridines dates back to the late 19th century, with the isolation of pigments from the wings of butterflies. britannica.com The name "pteridine" itself is derived from the Greek word "pteron," meaning wing, a nod to its discovery in these insects. orientjchem.org Wieland proposed the name for the pyrazino[2,3-d]pyrimidine nucleus in 1941. orientjchem.org Early research focused on the isolation and characterization of these natural pigments, such as xanthopterin. britannica.com Over time, the biological importance of pteridines became increasingly apparent, particularly with the discovery of their role as cofactors for enzymes and as essential components of vitamins like folic acid. ijrpr.com This has fueled extensive research into their synthesis and biological activities.

Pteridine as a Privileged Heterocyclic Scaffold in Medicinal Chemistry

In the field of medicinal chemistry, certain molecular frameworks, known as "privileged scaffolds," are frequently found in biologically active compounds. The pteridine nucleus is considered one such scaffold due to its ability to interact with a wide range of biological targets. orientjchem.orgexlibrisgroup.com Its structural versatility allows for the introduction of various substituents, leading to the development of a diverse library of compounds with different pharmacological properties. orientjchem.orgexlibrisgroup.com

Several pteridine derivatives have been successfully developed into therapeutic agents. orientjchem.org For example, methotrexate (B535133), a folic acid antagonist, is a widely used anticancer and antirheumatic drug. orientjchem.org The proven track record of pteridine-based drugs has solidified the status of this scaffold as a valuable starting point for the design and discovery of new therapeutic agents targeting a wide array of diseases, including cancer, inflammatory conditions, and microbial infections. nih.govresearchgate.netnih.gov

The Compound 8-aminobenzo[g]pteridine-2,4(1H,3H)-dione within the Benzo[g]pteridine Family

Within the broad family of benzo[g]pteridines, this compound represents a specific derivative with a defined substitution pattern. The core structure is the benzo[g]pteridine-2,4(1H,3H)-dione, and the "-amino" prefix indicates the presence of an amino group (-NH2) at the 8th position of the ring system.

While the parent benzo[g]pteridine is a tricyclic aromatic system, the "-2,4(1H,3H)-dione" suffix signifies the presence of two carbonyl groups (C=O) at positions 2 and 4, and the "(1H,3H)" indicates that the nitrogen atoms at positions 1 and 3 are bonded to a hydrogen atom. This particular arrangement of functional groups influences the compound's chemical properties and potential biological interactions. Other derivatives in this family include compounds with different substituents at various positions, such as methyl or butyl groups. nih.govbldpharm.comchemicalbook.com

Table 1: Chemical Identity of this compound and Related Compounds

Compound NameMolecular Formula
This compoundC10H7N5O2
8-Amino-7-methyl-1H-benzo[g]pteridine-2,4-dioneC11H9N5O2
8-Amino-3-butylbenzo[g]pteridine-2,4(1H,3H)-dioneC14H15N5O2
8-Amino-1,3,7-trimethyl-1H-benzo[g]pteridine-2,4-dioneC13H13N5O2
Benzo[g]pteridineC10H6N4
PteridineC6H4N4
Pteridine-2,4(1H,3H)-dioneC6H4N4O2

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7N5O2 B2465752 8-aminobenzo[g]pteridine-2,4(1H,3H)-dione CAS No. 4713-68-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-amino-1H-benzo[g]pteridine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N5O2/c11-4-1-2-5-6(3-4)13-8-7(12-5)9(16)15-10(17)14-8/h1-3H,11H2,(H2,13,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCLWDYJJLLQWQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)N=C3C(=N2)C(=O)NC(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of Benzo G Pteridine 2,4 1h,3h Dione Derivatives

Established Synthetic Routes to Benzo[g]pteridine (B1247554) and its Derivatives

The construction of the benzo[g]pteridine scaffold, the core of the target molecule, is traditionally achieved through several established synthetic strategies. These methods primarily involve the condensation of a pyrimidine (B1678525) precursor with a suitable dicarbonyl compound or its equivalent.

Condensation Reactions in Pteridine (B1203161) Synthesis

Condensation reactions are a cornerstone in the synthesis of pteridines and their benzo-annulated derivatives. These reactions typically involve the formation of the pyrazine (B50134) ring of the pteridine system by reacting a 4,5-diaminopyrimidine (B145471) with a 1,2-dicarbonyl compound.

The Isay reaction, a classical method for pteridine synthesis, involves the condensation of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound. mdpi.com In the context of benzo[g]pteridines, this reaction is adapted by using a derivative of 1,2-naphthoquinone (B1664529) or a related dicarbonyl compound. While direct synthesis of 8-aminobenzo[g]pteridine-2,4(1H,3H)-dione via a classical Isay reaction is not extensively documented, the synthesis of related structures provides a foundational understanding. For instance, the condensation of 5,6-diaminouracil (B14702) with acenaphthoquinone leads to the formation of acenaphtho[1,2-g]pteridine derivatives, which are structurally analogous to the benzo[g]pteridine system. mdpi.com This highlights the versatility of the Isay reaction in constructing complex fused pteridines.

A general representation of the Isay reaction for the synthesis of the benzo[g]pteridine core is depicted below:

Reactant A: 5,6-Diaminouracil

Reactant B: 1,2-Naphthoquinone

Product: Benzo[g]pteridine-2,4(1H,3H)-dione

This condensation typically proceeds under acidic or neutral conditions, with the diaminopyrimidine nucleophilically attacking the dicarbonyl centers of the quinone, followed by cyclization and dehydration to form the pyrazine ring.

Expanding on the Isay reaction, the condensation of various substituted 4,5-diaminopyrimidines with a range of α-dicarbonyl compounds is a widely employed strategy for the synthesis of diverse pteridine derivatives. rsc.org The synthesis of the core benzo[g]pteridine-2,4(1H,3H)-dione can be achieved through the reaction of 5,6-diaminouracil with 1,2-naphthoquinone. The regioselectivity of this reaction can be influenced by the substitution pattern on both the pyrimidine and the dicarbonyl component.

Reactant 1Reactant 2ConditionsProduct
5,6-Diaminouracil1,2-NaphthoquinoneAcetic acid, refluxBenzo[g]pteridine-2,4(1H,3H)-dione
5,6-Diamino-1,3-dimethyluracilAcenaphthoquinoneAcetic acid, reflux1,3-Dimethylacenaphtho[1,2-g]pteridine-9,11(8H,10H)-dione

Cyclization and Substitution Approaches

An alternative strategy for the synthesis of substituted benzo[g]pteridines involves the initial construction of a functionalized precursor followed by cyclization. For instance, the synthesis of 8-substituted benzo[g]pteridine derivatives can be achieved by starting with a substituted aniline. A notable example is the synthesis of 8-chlorobenzo[g]pteridine-2,4(3H,10H)-dione from 4-chloro-2-nitroaniline. This approach involves the reduction of the nitro group to an amine, followed by the construction of the pyrimidine and pyrazine rings.

The 8-chloro substituent can then potentially undergo nucleophilic substitution with ammonia (B1221849) or other nitrogen nucleophiles to introduce the 8-amino group. This two-step process of cyclization followed by substitution offers a viable pathway to the target molecule.

Starting MaterialKey IntermediateFinal Product
4-Chloro-2-nitroaniline8-Chlorobenzo[g]pteridine-2,4(3H,10H)-dione8-Aminobenzo[g]pteridine-2,4(3H,10H)-dione (hypothetical)
4-Fluoro-2-nitroaniline8-Fluorobenzo[g]pteridine-2,4(3H,10H)-dione8-Aminobenzo[g]pteridine-2,4(3H,10H)-dione (hypothetical)

Ring Cleavage and Reclosure Strategies

Ring cleavage and subsequent reclosure of pteridine derivatives can serve as a method for the synthesis of new, often isomeric, pteridine structures. While not a primary route for the de novo synthesis of the benzo[g]pteridine core, this strategy can be employed for the interconversion of pteridine isomers or the introduction of substituents. This approach often involves the cleavage of the pyrimidine ring, modification of the resulting pyrazine derivative, and subsequent recyclization to form a new pyrimidine ring.

Novel Synthetic Approaches to this compound and Related Structures

While classical methods provide a solid foundation, contemporary organic synthesis has seen the development of novel methodologies that could be applied to the synthesis of this compound. These approaches often focus on improving efficiency, selectivity, and functional group tolerance.

A promising modern approach involves the synthesis of a halogenated benzo[g]pteridine precursor, followed by a transition-metal-catalyzed cross-coupling reaction to introduce the amino group. For example, an 8-bromobenzo[g]pteridine-2,4(1H,3H)-dione could potentially undergo a Buchwald-Hartwig amination with an ammonia surrogate to yield the desired 8-amino derivative. This method offers a high degree of control and is widely used for the formation of C-N bonds in complex molecules.

PrecursorReagentCatalystProduct
8-Bromobenzo[g]pteridine-2,4(1H,3H)-dioneBenzophenone iminePd(dba)2, BINAP8-(Diphenylmethyleneamino)benzo[g]pteridine-2,4(1H,3H)-dione

The resulting imine can then be hydrolyzed to afford the primary amine.

Furthermore, the development of multicomponent reactions (MCRs) offers a convergent and atom-economical approach to the synthesis of complex heterocyclic systems. While specific MCRs for the direct synthesis of this compound are not yet established, the principles of MCRs could be applied to construct highly functionalized precursors that can be subsequently cyclized to the target molecule in a streamlined fashion.

Oxidative Aromatization Methods

Oxidative aromatization serves as a key strategy in the synthesis of aromatic heterocyclic compounds from their partially saturated precursors. encyclopedia.pubmdpi.com In the context of alloxazine (B1666890) synthesis, this can manifest as the final step in a reaction cascade, where a non-aromatic intermediate is converted to the stable, fully conjugated system.

One prominent method involves the reaction of 6-anilinouracils with diethyl azodicarboxylate (DEAD). This synthesis proceeds through the initial formation of a Michael-type adduct, specifically a 6-anilino-5-(1,2-bisethoxy-carbonylhydrazino)uracil. This intermediate then undergoes a dehydrogenative cyclization, promoted by an additional equivalent of DEAD acting as the oxidant, to yield the final alloxazine structure. researchgate.net This process effectively combines the construction of the third ring with an in-situ oxidative aromatization step.

While methods involving the oxidation of dihydro or tetrahydro derivatives of pyridazines and other heterocycles using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are common for other systems, specific applications for the aromatization of a pre-formed tetrahydrobenzo[g]pteridine are less frequently detailed. mdpi.com The dehydrogenative cyclization approach remains a more direct route to the aromatic core.

Nitrosative Cyclization Techniques for Benzo[g]pteridine Analogues

Nitrosative cyclization represents a powerful and widely used technique for the synthesis of alloxazine and its derivatives, particularly N-oxides. This method typically involves the reaction of a 6-anilinouracil (B3066259) derivative with a nitrosating agent, such as sodium nitrite (B80452) in an acidic medium like acetic acid. nih.gov

The reaction proceeds via the formation of a 5-nitroso intermediate from the 6-anilinouracil precursor. This intermediate, often characterized by a greenish-yellow color, subsequently undergoes an intramolecular cyclization to form the benzo[g]pteridine ring system. nih.gov The process is often initiated at a low temperature (10–15 °C) and then allowed to proceed at room temperature. Gentle warming can be employed to ensure the complete dissolution of the nitroso intermediate and drive the cyclization to completion, resulting in the formation of alloxazine-5-oxide derivatives. nih.gov

This technique has been successfully applied to synthesize a variety of substituted alloxazine-5-oxides. For instance, 6-(N-anilino) pyrimidin-4(3H)-ones can be converted into 4-oxo-3,4-dihydrobenzo[g]pteridin-5-oxides. nih.gov Similarly, 6-N-anilino-2-methylthio-3,4-dihydropyrimidin-4-ones undergo nitrosative cyclization to yield 2-thiomethyl-alloxazine-5-oxide derivatives. nih.gov Another related synthesis involves the reaction of 6-aminouracil (B15529) derivatives with nitrosobenzenes to form isoalloxazines, which are tautomeric isomers of alloxazines. researchgate.net

Table 1: Examples of Nitrosative Cyclization for Alloxazine Analogue Synthesis nih.gov
Starting MaterialReagentsProductYield
6-(N-anilino) pyrimidin-4(3H)-onesNaNO₂, AcOH4-Oxo-3,4-dihydrobenzo[g]pteridin-5-oxides70–77%
6-N-anilino-2-methylthio-3,4-dihydropyrimidin-4-onesNaNO₂, AcOH2-Thiomethyl-alloxazine-5-oxides62–89%

Chemical Reactivity and Derivatization of the Benzo[g]pteridine-2,4(1H,3H)-dione Core

The alloxazine core is a redox-active scaffold whose chemical behavior is dictated by the interplay between the electron-deficient pyrazine ring, the pyrimidine-2,4-dione moiety, and the fused benzene (B151609) ring. nih.govacs.org

Reactivity of the 2,4-Dione Moiety

The 2,4-dione portion of the alloxazine molecule consists of two amide-like carbonyl groups within the pyrimidine ring. These groups are relatively stable and less reactive towards nucleophiles than ketone or aldehyde carbonyls due to the delocalization of the nitrogen lone pair electrons. However, they are susceptible to hydrolysis under harsh conditions, such as in strongly alkaline media, which can lead to the opening of the pyrimidine ring. researchgate.net

The protons attached to the N-1 and N-3 positions are acidic and can be removed by a base. This deprotonation is the initial step for various functionalization reactions, such as alkylation. The acidity of these N-H protons allows for the formation of nucleophilic nitrogen anions that can react with electrophiles. icho.edu.pl

Nucleophilic Addition and Condensation Reactions

While direct nucleophilic addition to the carbonyl carbons of the stable 2,4-dione moiety is not a common reaction pathway, the broader benzo[g]pteridine system can undergo nucleophilic substitution reactions, particularly on the benzenoid ring if it is appropriately activated.

For example, an 8-chloro-substituted isoalloxazine derivative can readily undergo nucleophilic aromatic substitution. The chlorine atom at the C-8 position can be displaced by various amine nucleophiles to generate a range of 8-amino substituted isoalloxazines. researchgate.net This reactivity highlights the potential for functionalizing the benzene ring portion of the molecule, which is crucial for tuning the compound's electronic and biological properties.

Alkylation and Other Functional Group Transformations

Alkylation is a primary method for the derivatization of the alloxazine core, typically occurring at the nitrogen atoms of the 2,4-dione moiety. Direct alkylation of the unsubstituted alloxazine ring with alkyl halides in the presence of a base often leads to a mixture of products, including derivatives substituted at the N-1 and N-3 positions, as well as disubstituted products. icho.edu.pl

To achieve regioselectivity, multi-step strategies are often employed. One such approach involves the N-3 alkylation of an isoalloxazine precursor, followed by a dealkylation step at the N-10 position to yield the desired N-3 alkylated alloxazine. icho.edu.pl Another study demonstrated highly regioselective N-3 alkylation of 2-deoxo-2-methyl-thioalloxazin-5-oxides using alkyl iodide and potassium carbonate in DMF, affording the N-3 alkylated product exclusively. nih.gov

The 2-thioxo moiety in related pteridine systems can be protected or transformed via methylation. This not only prevents side reactions like oxidative dimerization but also serves as a handle for further modifications. nih.gov For instance, a 2-methylthio group can be introduced by reacting the corresponding 2-thioxo derivative with methyl iodide. researchgate.net

Table 2: Regioselectivity in Alloxazine Alkylation
SubstrateAlkylating AgentConditionsProductsReference
AlloxazineAlkyl HalideBaseMixture of N-1, N-3, and N-1,N-3 alkylated products icho.edu.pl
2-Deoxo-2-methyl-thioalloxazin-5-oxideAlkyl IodideK₂CO₃, DMFRegioselective N-3 alkylation nih.gov
IsoalloxazineAlkyl HalideBaseN-3 alkylation icho.edu.pl

Tautomerism and Isomerization Studies

The benzo[g]pteridine-2,4-dione system is characterized by a significant tautomeric equilibrium between the alloxazine and isoalloxazine forms, which differ in the position of a proton between the N-1 and N-10 positions. nih.govacs.org Extensive studies using X-ray diffraction, solid-state NMR spectroscopy (¹⁵N), and computational methods have been conducted to elucidate the predominant form. nih.govacs.orgnih.govresearchgate.net

Spectroscopic techniques are crucial for distinguishing between the tautomers. In ¹³C NMR spectra, the chemical shift of the C-10a carbon is a key indicator, shifting significantly upfield when moving from an isoalloxazine (10H) to an alloxazine (1H) tautomer. semanticscholar.org Some alloxazine derivatives can undergo excited-state intramolecular proton transfer from N-1 to N-10, resulting in fluorescence properties that are characteristic of the isoalloxazine form. acs.orgchemrxiv.org This phototautomerism is an important feature for the development of fluorescent probes.

Table 3: Comparison of Alloxazine and Isoalloxazine Tautomers
FeatureAlloxazine TautomerIsoalloxazine Tautomer
Protonation PatternN-1 and N-3 positions occupied by HN-3 and N-10 positions occupied by H
Solid-State StabilityMore stable, predominant formLess stable
Key ¹³C NMR SignalC-10a is shifted upfieldC-10a is shifted downfield
PhotophysicsCan exhibit phototautomerism to emit like an isoalloxazineThe core structure of flavin coenzymes

Spectroscopic and Structural Elucidation of Benzo G Pteridine 2,4 1h,3h Dione Compounds

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the intricate structural details of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique insights into the connectivity, molecular weight, functional groups, and electronic properties of the compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 8-aminobenzo[g]pteridine-2,4(1H,3H)-dione is expected to show distinct signals for the aromatic protons on the benzene (B151609) ring and the N-H protons of the pteridine (B1203161) core and the amino group. The protons on the benzene moiety would likely appear as a set of coupled signals in the aromatic region of the spectrum. The exact chemical shifts and coupling patterns would be influenced by the electron-donating nature of the 8-amino group. The N-H protons of the pteridine ring (at positions 1 and 3) and the amino group protons would appear as broad singlets, the positions of which can be sensitive to solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For the unsubstituted alloxazine (B1666890), solid-state ¹³C NMR data has been reported, showing characteristic signals for the carbonyl carbons and the aromatic and heterocyclic carbons. nih.govacs.org For this compound, the introduction of the amino group at the C8 position would cause a significant upfield shift for the C8 carbon and would also influence the chemical shifts of the adjacent carbon atoms due to its electron-donating resonance effect.

D₂O Exchange: D₂O exchange is a useful NMR technique to identify labile protons, such as those attached to nitrogen or oxygen. Upon addition of a small amount of deuterium (B1214612) oxide (D₂O) to the NMR sample, the signals corresponding to the N-H protons of the pteridine ring and the amino group would be expected to broaden and eventually disappear from the ¹H NMR spectrum. This occurs because the protons are exchanged with deuterium atoms, which are not detected in ¹H NMR spectroscopy. This technique would definitively confirm the assignment of the N-H proton signals.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table is predictive and based on the analysis of related compounds.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
H-6 Aromatic region - Influenced by the 8-amino group
H-7 Aromatic region - Influenced by the 8-amino group
H-9 Aromatic region - Influenced by the 8-amino group
N(1)-H Variable, broad - Exchangeable with D₂O
N(3)-H Variable, broad - Exchangeable with D₂O
N(8)-H₂ Variable, broad - Exchangeable with D₂O
C-2 - Carbonyl region
C-4 - Carbonyl region
C-4a - Aromatic/Heterocyclic region
C-5a - Aromatic/Heterocyclic region
C-6 - Aromatic/Heterocyclic region
C-7 - Aromatic/Heterocyclic region
C-8 - Aromatic/Heterocyclic region Upfield shifted due to NH₂
C-9 - Aromatic/Heterocyclic region
C-9a - Aromatic/Heterocyclic region
C-10a - Aromatic/Heterocyclic region

Mass spectrometry is a fundamental analytical technique for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. For this compound, the expected molecular formula is C₁₀H₇N₅O₂.

The calculated molecular weight of this compound is approximately 229.19 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 229. The fragmentation pattern would likely involve the characteristic losses of small neutral molecules such as CO, N₂, and HCN from the pteridine ring system, which is a common fragmentation pathway for such heterocyclic compounds. The presence of the amino group might also lead to specific fragmentation pathways involving this substituent. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition of the molecular ion and its major fragments, providing a high degree of confidence in the compound's identity and purity.

Table 2: Predicted Mass Spectrometry Data for this compound This table is predictive and based on general fragmentation patterns of similar heterocyclic compounds.

Ion Predicted m/z Identity
[M]⁺ 229 Molecular Ion
[M-CO]⁺ 201 Loss of carbon monoxide
[M-HNCO]⁺ 186 Loss of isocyanic acid

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H, C=O, C=N, and C=C functional groups.

The N-H stretching vibrations of the amino group and the amide functionalities in the pteridine ring would appear as broad bands in the region of 3100-3500 cm⁻¹. The C=O stretching vibrations of the two carbonyl groups are expected to produce strong absorption bands in the range of 1650-1750 cm⁻¹. The C=N and C=C stretching vibrations of the aromatic and heterocyclic rings would be observed in the 1400-1650 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzo[g]pteridine (B1247554) system is a chromophore that absorbs UV and visible light. The UV-Vis spectrum of pteridine and its monosubstituted derivatives typically shows multiple absorption bands in the range of 200-500 nm. rsc.org The introduction of an amino group, which is a strong auxochrome, at the 8-position is expected to cause a bathochromic (red) shift of the absorption maxima and an increase in their intensity compared to the unsubstituted alloxazine. This is due to the extension of the conjugated π-electron system through the lone pair of electrons on the amino group.

Table 3: Predicted Spectroscopic Data (IR and UV-Vis) for this compound This table is predictive and based on the analysis of related compounds.

Spectroscopic Technique Predicted Absorption Functional Group / Electronic Transition
IR 3100-3500 cm⁻¹ N-H stretching (amine and amide)
IR 1650-1750 cm⁻¹ C=O stretching (amide)
IR 1400-1650 cm⁻¹ C=N and C=C stretching (aromatic/heterocyclic)
UV-Vis > 320 nm π → π* transitions

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. While a crystal structure for this compound has not been reported, the crystal structure of the parent compound, alloxazine (1H-benzo[g]pteridine-2,4(1H,3H)-dione), has been determined. nih.govnih.govdigitellinc.com

The structure of alloxazine reveals a nearly planar molecule. nih.gov In the solid state, alloxazine molecules form hydrogen-bonded chains. nih.govnih.gov Specifically, the N(3)-H group donates a hydrogen bond to the O(2) carbonyl oxygen of an adjacent molecule, and the N(1)-H group donates a hydrogen bond to the N(5) nitrogen of another neighboring molecule, creating a robust hydrogen-bonding network.

Conformational Analysis of Benzo[g]pteridine Systems

The benzo[g]pteridine ring system is a rigid, planar aromatic system. The fusion of the benzene and pteridine rings restricts conformational flexibility. Based on the crystal structure of alloxazine, the molecule is indeed nearly planar. nih.gov

Computational Chemistry and Theoretical Investigations of Benzo G Pteridine 2,4 1h,3h Dione

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For pteridine (B1203161) derivatives, these methods elucidate electronic characteristics that govern their reactivity and biological function.

Electronic Structure and Redox Potential Studies

Pteridine derivatives are known to act as redox catalysts in various biological reactions, making their redox behavior a subject of significant interest. researchgate.net Quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the redox potentials of these molecules. researchgate.netcore.ac.uk

DFT calculations can determine the energies of frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial in predicting redox behavior. core.ac.uk Studies on various pteridine compounds have shown that substituents on the pteridine ring significantly influence their electronic properties and, consequently, their oxidation and reduction potentials. researchgate.net For instance, the presence of two carbonyl groups in the pyrimidine (B1678525) ring of lumazine, a related pteridine, results in a high oxidation potential. researchgate.net Computational protocols have been established that can predict redox potentials with a high degree of accuracy (mean absolute errors below 0.15 V) by calculating the free energies of the oxidized and reduced forms of the molecule. dtu.dk These calculations often employ hybrid density functionals like B3LYP and implicit solvation models to simulate aqueous environments. dtu.dkmdpi.com

Table 1: Representative Calculated Redox Potentials of Pteridine Derivatives This table displays illustrative data for different pteridine classes to demonstrate the impact of structural changes on redox potentials as determined by computational methods.

Pteridine Derivative ClassSubstituentsCalculated One-Electron Oxidation Potential (kcal/mol)Computational Method
Pterin (B48896)Amino at C2, Carbonyl at C4~54.5DFT
LumazineCarbonyls at C2, C4~56.4DFT
BiopterinDihydroxypropyl at C6~53.8DFT

Conformational Analysis and Stability of Pteridine Radicals

Quantum chemical methods are also employed to study the geometry and stability of transient species like pteridine radicals, which are formed during redox reactions. researchgate.net Understanding the structure of these open-shell species is crucial for elucidating reaction mechanisms. DFT calculations can predict the conformational preferences and thermodynamic stability of these radicals. mdpi.commdpi.com

The process involves geometry optimization of the radical cations and anions to find the lowest energy conformations. mdpi.com Natural Bond Orbital (NBO) analysis can be used to understand the distribution of spin density and charges, revealing how the unpaired electron is delocalized across the molecule. nih.gov Such analyses have provided theoretical rationale for the instability of certain intermediates, for example, why quinoid dihydrobiopterin may have evolved as an intermediate in the cofactor role of tetrahydrobiopterin (B1682763). researchgate.net The computational investigation of organic radicals is a challenging field, with studies comparing various DFT functionals (like M062X-D3(0) and ωB97M-V) to find the most reliable methods for predicting properties such as radical stabilization energies and bond dissociation energies. researchgate.net

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations are indispensable tools in modern drug discovery, allowing researchers to visualize and analyze the interactions between a ligand, such as 8-aminobenzo[g]pteridine-2,4(1H,3H)-dione, and its biological target.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. ijfmr.comnih.gov This method is instrumental in structure-based drug design for screening large libraries of compounds and identifying potential inhibitors. nih.govnih.gov The process involves preparing the 3D structures of both the ligand (e.g., a pteridine derivative) and the target protein, often retrieved from the Protein Data Bank (PDB). ijfmr.comresearchgate.net

Software like AutoDock is used to perform the docking calculations, which explore various conformations of the ligand within the active site of the protein and score them based on binding energy. ijfmr.comresearchgate.net Lower binding energy scores typically indicate a more stable and favorable interaction. researchgate.netresearchgate.net Docking studies on pteridine derivatives have been used to investigate their potential as inhibitors for various targets, including cyclooxygenase-2 (COX-2) and protein kinases. researchgate.netnih.gov The analysis of docking results reveals key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding affinity. researchgate.netresearchgate.net

Table 2: Example Molecular Docking Results for Pteridine Derivatives against Cyclooxygenase-2 (COX-2) This table presents representative data from a study on thioxobenzo[g]pteridine derivatives to illustrate typical docking outputs. researchgate.net

Compound IDBinding Energy (kcal/mol)Number of H-BondsKey Interacting Residues
Compound 8-12.273Leu352, Gln292, Arg513
Compound 9-12.623Ser530, Arg513, Tyr355
Compound 16-11.503His90, Arg513, Arg120

Molecular Dynamics Simulations for Binding Stability and Conformational Changes

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govscfbio-iitd.res.in MD simulations are crucial for assessing the stability of a docked complex and observing any conformational changes that may occur upon ligand binding. nih.govmdpi.com

Starting from the docked pose, an MD simulation is run for a specific duration (e.g., 100 nanoseconds) to observe the behavior of the protein-ligand complex in a simulated physiological environment. nih.gov Key metrics analyzed during an MD simulation include the Root Mean Square Deviation (RMSD), which measures the stability of the complex, and the number of hydrogen bonds over time. nih.govmdpi.com Lower RMSD values suggest a stable binding interaction. mdpi.com Furthermore, MD simulations can be used to calculate binding free energies using methods like MM/PBSA and MM/GBSA, which provide a more accurate estimation of binding affinity than docking scores alone. mdpi.com These simulations provide critical insights into the dynamic nature of molecular recognition and the stability of the interactions predicted by docking. scfbio-iitd.res.innih.gov

Structure-Based Design and Predictive Modeling

The insights gained from quantum chemical calculations, molecular docking, and MD simulations are integrated into structure-based design and predictive modeling strategies. nih.govfrontiersin.org These approaches aim to rationally design novel molecules with enhanced potency, selectivity, and pharmacokinetic properties. mdpi.com

By understanding the key interactions between a lead compound, such as a pteridine derivative, and its target, medicinal chemists can make specific structural modifications to improve binding affinity. nih.gov For example, if a docking study reveals an unoccupied hydrophobic pocket in the active site, a hydrophobic group can be added to the ligand to exploit this interaction. Computational approaches like Quantitative Structure-Activity Relationship (QSAR) modeling can further refine the design process. researchgate.netresearchgate.net QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities, allowing for the prediction of the activity of newly designed molecules before their synthesis. researchgate.netmdpi.com This iterative cycle of computational design, synthesis, and experimental testing accelerates the discovery of new and effective therapeutic agents. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of novel compounds and guide the design of more effective molecules.

While specific QSAR studies on this compound are not extensively detailed in the literature, numerous analyses have been performed on structurally related heterocyclic compounds, such as pteridine and dione (B5365651) derivatives, to understand their therapeutic potential. For instance, 3D-QSAR studies on a series of Leishmania major pteridine reductase inhibitors have successfully identified crucial chemical features for inhibitory activity. nih.gov These models help in elucidating the structural requirements for potent inhibition.

QSAR models are typically developed using a series of steps:

Data Set Selection: A group of molecules with known biological activity is chosen.

Descriptor Calculation: Various physicochemical, topological, and structural parameters (descriptors) are calculated for each molecule.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build an equation linking the descriptors to the activity. mdpi.com

Validation: The model's predictive power is rigorously tested using internal and external validation techniques. mdpi.comnih.gov

Studies on related dione scaffolds, like thiazolidine-2,4-diones and imidazolidine-2,4-diones, have yielded robust QSAR models for activities such as PTP1B inhibition, a target for type 2 diabetes. mdpi.comnih.gov These models often reveal the importance of specific steric, electronic, and hydrophobic features for biological activity.

Table 1: Key Findings from QSAR Studies on Related Heterocyclic Compounds

Compound Class Biological Target Key Findings & Model Statistics
Pteridine Reductase Inhibitors Leishmania major Pteridine Reductase (PTR1) A 3D-QSAR pharmacophore identified two H-bond donors, one hydrophobic aromatic, and one ring aromatic feature as key for activity. The model showed a correlation coefficient (r) of 0.80 for the external test set. nih.gov
Imidazolidine-2,4-dione Derivatives Protein Tyrosine Phosphatase 1B (PTP1B) A 3D-QSAR study using CoMSIA resulted in a highly predictive model (q² = 0.777, r²pred = 0.836), with contour maps guiding the design of more potent inhibitors. nih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful computational method used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This model then serves as a 3D query for searching large compound databases (virtual screening) to find novel molecules with potential therapeutic activity.

For the pteridine class of compounds, pharmacophore models have been instrumental in discovering new inhibitors for various enzymes. A 3D-QSAR pharmacophore hypothesis for a series of L. major pteridine reductase inhibitors identified four critical features for bioactivity. nih.gov This model was subsequently used to screen for new, highly potent inhibitory scaffolds. nih.gov

The key pharmacophoric features identified for pteridine reductase inhibitors include:

Two hydrogen-bond donors (D)

One hydrophobic aromatic (H) feature

One ring aromatic (R) feature

The spatial arrangement of these features is crucial for effective binding to the enzyme's active site. nih.gov Virtual screening campaigns based on such pharmacophore models have successfully identified novel hits that are significantly more potent than previously known inhibitors. nih.gov This combined approach of pharmacophore modeling and virtual screening has also been applied to discover new VEGFR-2 kinase inhibitors from pteridine-based scaffolds. nih.gov

Table 2: Pharmacophoric Features Identified for Pteridine Derivatives

Target Pharmacophore Features Significance
Leishmania major Pteridine Reductase Two H-bond Donors, One Hydrophobic Aromatic, One Ring Aromatic These features are essential for the inhibitor-PTR1 interaction and can predict the activity of test compounds. nih.gov

Computational Photonics and Fluorescence Properties

Many pteridine derivatives are known to be fluorescent, a property that makes them valuable as biochemical probes and in diagnostic applications. Computational photonics employs quantum-chemical calculations to predict and understand the electronic and photophysical properties of molecules, such as their absorption and emission spectra. nih.gov

Theoretical investigations, often using ab initio quantum-chemical methods, can reproduce experimental absorption and emission properties with a high degree of accuracy. nih.govresearchgate.net These studies typically involve calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key determinant of the molecule's photophysical behavior.

Computational studies on related fused pyrimidine systems, such as 2-aminobenzo bldpharm.comijfmr.comthieno[3,2-d]pyrimidine 5,5-dioxides, have provided valuable insights into structure-property relationships. researchgate.netbeilstein-journals.org Research has shown that the presence and position of certain functional groups can significantly influence fluorescence intensity and wavelength. For example, an amino group at the 2-position of a fused pyrimidine ring was found to enhance fluorescence intensity compared to a methylsulfanyl group at the same position. beilstein-journals.org This finding suggests that the 8-amino group in this compound is likely to play a significant role in its fluorescence properties.

Table 3: Computational and Experimental Fluorescence Data for Related Fused Pyrimidine Derivatives

Compound Key Structural Feature Experimental λem,max (nm) Computational Findings
2-amino-4-(methylsulfanyl)benzo bldpharm.comijfmr.comthieno[3,2-d]pyrimidine 5,5-dioxide 2-amino group 430-462 The amino group enhances fluorescence intensity. The calculated emission properties quantitatively reproduced experimental results. researchgate.netbeilstein-journals.org
2,4-diaminobenzo bldpharm.comijfmr.comthieno[3,2-d]pyrimidine 5,5-dioxide 2,4-diamino groups 529 (bathochromic shift) The presence of multiple amino groups led to a significant red-shift in emission. beilstein-journals.org

Biological Interactions and Mechanistic Studies of Benzo G Pteridine 2,4 1h,3h Dione Derivatives

Enzyme Inhibition and Modulation

Derivatives of benzo[g]pteridine-2,4(1H,3H)-dione have been identified as potent inhibitors of several key enzymes implicated in various disease pathologies, including cancer and parasitic infections. Their mechanisms of action often involve competitive or non-competitive binding to the active sites of these enzymes, leading to the modulation of critical cellular signaling pathways.

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. This process is essential for the synthesis of nucleotides and amino acids, making DHFR a well-established target for antimicrobial and anticancer therapies. connectjournals.comresearchgate.net Pteridine (B1203161) derivatives, structurally similar to the natural substrate of DHFR, have been investigated as inhibitors of this enzyme. researchgate.net For instance, certain substituted pteridine-2,4,7-triones and 7-aryl-(hetaryl-)furo[3,2-g]pteridine-2,4(1H,3H)-diones have demonstrated significant DHFR-inhibitory activity. researchgate.net The introduction of specific substituents, such as an electron-accepting group on an aryl moiety, has been shown to enhance this inhibitory effect. researchgate.net

In some pathogenic organisms, such as trypanosomatid parasites, another enzyme, Pteridine Reductase 1 (PTR1), plays a complementary role to DHFR in the pterin (B48896) salvage pathway. tandfonline.comresearchgate.net PTR1 can reduce oxidized pterins and folates, thereby providing a bypass mechanism for DHFR inhibition by antifolate drugs like methotrexate (B535133). tandfonline.comresearchgate.net Consequently, dual inhibition of both DHFR and PTR1 is a promising strategy to overcome drug resistance in these parasites. nih.gov The mechanism of PTR1 involves an NADPH-dependent two-step reduction of its substrates. tandfonline.com While both DHFR and PTR1 catalyze folate reduction, they possess distinct structural features. nih.gov Notably, PTR1 exhibits a significantly lower sensitivity to methotrexate compared to DHFR, which contributes to its role in antifolate resistance. researchgate.net

Compound ClassTarget EnzymeKey Findings
Substituted pteridine-2,4,7-trionesDHFRExhibited significant DHFR-inhibitory activity, enhanced by electron-accepting substituents on the aryl moiety. researchgate.net
7-aryl-(hetaryl-)furo[3,2-g]pteridine-2,4(1H,3H)-dionesDHFRDemonstrated inhibitory potential against DHFR. researchgate.net
General Pteridine DerivativesPTR1PTR1 provides a bypass to DHFR inhibition, contributing to antifolate drug resistance. tandfonline.comresearchgate.net

The Phosphoinositide 3-Kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. mdpi.com Dual inhibition of PI3K and mTOR is an attractive therapeutic strategy to overcome resistance mechanisms associated with single-target inhibitors. mdpi.com Pteridine-based compounds have emerged as promising scaffolds for the development of dual PI3K/mTOR inhibitors. researchgate.net Specifically, pteridinones have been designed based on a non-selective kinase template, and the introduction of a methyl group at the C-4 position of the pteridinone core has been shown to confer excellent selectivity for PI3K and mTOR. researchgate.net

One notable example is Torin2, a potent and selective mTOR inhibitor with an EC50 of 0.25 nM for cellular mTOR activity and an 800-fold selectivity over PI3K. mdpi.com While not a benzo[g]pteridine (B1247554) derivative, its development highlights the potential of the broader pteridine class to target these kinases. The mTOR protein exists in two distinct complexes, mTORC1 and mTORC2, both of which can be targeted by small molecule inhibitors. researchgate.net The development of pteridine-based dual inhibitors aims to simultaneously block the functions of both PI3K and mTOR, leading to a more comprehensive inhibition of this crucial signaling pathway.

Compound ClassTarget EnzymesKey Findings
PteridinonesPI3K/mTORA methyl group at the C-4 position of the pteridinone core provides excellent selectivity for PI3K and mTOR. researchgate.net
Torin2 (related pteridine derivative)mTORPotent and selective mTOR inhibitor with an EC50 of 0.25 nM and 800-fold selectivity over PI3K. mdpi.com

The Epidermal Growth Factor Receptor (EGFR) and the BRAF kinase are key components of the mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently hyperactivated in various cancers. nih.gov Mutations in either EGFR or BRAF can lead to uncontrolled cell proliferation and tumor growth. nih.gov The development of dual inhibitors targeting both EGFR and its downstream effector BRAF, particularly the common BRAFV600E mutation, is a strategy to overcome acquired resistance to single-agent therapies. nih.govnih.gov

Research has focused on designing and synthesizing purine (B94841) and pteridine-based derivatives as dual inhibitors of EGFR and BRAFV600E. nih.govnih.gov In one study, a series of pteridine-7(8H)-dione derivatives were optimized and evaluated for their inhibitory potential against wild-type and mutant EGFR. nih.gov Certain compounds from this series exhibited potent antiproliferative activity against various cancer cell lines, with GI50 values in the nanomolar range. nih.gov For example, specific purine-based and pteridine-based scaffolds were identified as potent hits, with GI50 values of 38 nM, 46 nM, and 44 nM, respectively. nih.gov These compounds also demonstrated promising EGFR inhibitory activity, with IC50 values comparable to the established EGFR inhibitor, erlotinib. nih.gov

Compound ScaffoldTarget EnzymesPotency (GI50)EGFR Inhibition (IC50)
Purine-basedEGFR/BRAFV600E38 nM, 46 nM87 nM, 98 nM
Pteridine-basedEGFR/BRAFV600E44 nM92 nM

Monocarboxylate Transporter 1 (MCT1) is a proton-coupled transmembrane protein responsible for the transport of lactate (B86563) and other monocarboxylates across the plasma membrane. nih.gov In many cancer cells that exhibit high rates of glycolysis (the Warburg effect), MCT1 plays a crucial role in extruding lactate to maintain intracellular pH and support rapid proliferation. nih.gov Therefore, inhibition of MCT1 is a promising strategy for cancer therapy. nih.govnih.gov

Novel substituted pteridine-derived inhibitors of MCT1 have been developed and reported. nih.gov The activity of these compounds as inhibitors of lactate transport has been confirmed using 14C-lactate transport assays, and their potency against MCT1-expressing human tumor cells has been established. nih.gov For instance, four of the most potent pteridine dione (B5365651) compounds showed substantial anticancer activity with EC50 values ranging from 37 to 150 nM against MCT1-expressing human Raji lymphoma cells. nih.gov These compounds have been shown to selectively inhibit MCT1 over the related transporter MCT4. nih.gov

Compound ClassTarget TransporterPotency (EC50)Cell Line
Pteridine dionesMCT137–150 nMRaji lymphoma

The versatile pteridine scaffold has been explored for its inhibitory activity against a range of other enzymes.

Histone Deacetylases (HDACs): HDACs are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins. Dysregulation of HDAC activity is associated with various cancers, making them an important therapeutic target. While specific studies on 8-aminobenzo[g]pteridine-2,4(1H,3H)-dione as an HDAC inhibitor are limited, the general class of heterocyclic compounds is known to produce HDAC inhibitors. For example, the FDA has approved four HDAC inhibitors for cancer treatment: vorinostat, romidepsin, belinostat, and panobinostat.

Nitric Oxide Synthases (NOS): Nitric oxide (NO) is a signaling molecule involved in various physiological and pathological processes, and its production is catalyzed by nitric oxide synthases (NOS). nih.gov Overproduction of NO has been implicated in inflammatory and neurodegenerative diseases. nih.gov A series of novel 4-amino pteridine derivatives have been developed to target the neuronal isoform of nitric oxide synthase (NOS-I). nih.gov Structure-activity relationship studies have shown that bulky substituents in the 6-position of the reduced 4-amino-5,6,7,8-tetrahydropteridines can markedly increase their inhibitory potency. nih.gov

There is currently limited specific information available in the searched literature regarding the inhibition of Alkyltransferases by this compound derivatives.

Redox Biology and Radical Scavenging Properties

Reactive oxygen species (ROS) are implicated in a variety of diseases, including cancer and inflammatory conditions. researchgate.net The ability of compounds to scavenge free radicals and modulate redox balance is a key aspect of their potential therapeutic value. The benzo[g]pteridine ring system, being a tautomer of the isoalloxazine ring system found in flavins, can participate in both one-electron and two-electron transfer reactions, suggesting a role in redox chemistry.

A novel series of N-substituted 2,4-diaminopteridines has been synthesized and evaluated for their antioxidant properties. nih.gov Many of these derivatives displayed potent radical-scavenging activity. nih.gov In a linoleic acid peroxidation assay, which measures the ability to protect against lipid peroxidation, several pteridine derivatives showed significant potency, with one compound exhibiting an IC50 value of 0.1 μM. nih.gov The radical-scavenging activity of these compounds is attributed to their ability to donate a hydrogen atom to neutralize free radicals.

AssayCompound ClassPotency (IC50)Key Findings
Linoleic acid peroxidationN-substituted 2,4-diaminopteridinesAs low as 0.1 μMDemonstrated potent lipid antioxidant properties. nih.gov

Formation and Reactivity of Pteridine Free Radical Species

Pteridine derivatives are actively involved in processes concerning reactive oxygen species (ROS). nih.gov ROS, such as superoxide (B77818) anion, hydroxyl radical, and hydrogen peroxide, are produced during inflammatory processes and can inflict damage on biological macromolecules like DNA, proteins, and lipids. nih.gov The chemical structure of pteridine derivatives allows them to act as radical scavengers. nih.gov Their interaction with free radicals is a key aspect of their biological activity, forming the basis for their antioxidant properties. The reactivity of these compounds towards free radicals can mitigate oxidative stress, which is closely associated with chronic inflammation and various diseases. nih.govresearchgate.net

Antioxidant and Pro-oxidant Activities and Mechanisms

The dual-nature of pteridine derivatives as both antioxidant and pro-oxidant agents has been a subject of investigation. Many derivatives exhibit potent antioxidant properties by scavenging free radicals, as demonstrated in various assays. nih.govnih.gov

For instance, a series of N-substituted 2,4-diaminopteridines were evaluated for their antioxidant capabilities, with many showing potent lipid antioxidant properties. nih.gov Similarly, certain aminoguanidine (B1677879) hydrazone derivatives with an indole (B1671886) nucleus demonstrated high antioxidant capacity in DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays. scielo.br Some quinoline-based triazole derivatives also displayed promising antioxidant activity by scavenging DPPH radicals. mdpi.com

The antioxidant mechanism often involves the donation of a hydrogen atom or an electron to a free radical, thereby neutralizing it. The specific substitutions on the pteridine ring influence the compound's ability to engage in these reactions. Conversely, under certain conditions, these compounds can also exhibit pro-oxidant behavior, although this aspect is less commonly the focus of the reviewed studies. The balance between antioxidant and pro-oxidant activity is crucial and can depend on the specific compound, its concentration, and the cellular environment.

Cellular and Molecular Biological Investigations (Pre-clinical mechanistic)

Pre-clinical studies have shed light on the specific cellular and molecular mechanisms through which benzo[g]pteridine-2,4(1H,3H)-dione derivatives exert their biological effects.

Antiproliferative Activity in Cancer Cell Lines and Underlying Mechanisms

Pteridine-based derivatives have shown significant potential as antiproliferative agents against various cancer cell lines. nih.govresearchgate.net Research has focused on designing these compounds as targeted cancer treatments, often as dual inhibitors of key signaling proteins like the epidermal growth factor receptor (EGFR) and BRAFV600E kinase. nih.govresearchgate.net

Several studies have synthesized and tested novel pteridine derivatives, revealing potent activity. For example, specific purine-based and pteridine-based compounds were identified as highly potent hits in anti-proliferative screenings, with GI50 values (concentration for 50% growth inhibition) as low as 38-46 nM. nih.gov These compounds often exert their effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest. Mechanistic studies have shown that some derivatives act as activators of pro-apoptotic proteins like caspases 3, 8, and Bax, while down-regulating anti-apoptotic proteins such as Bcl2. researchgate.net One compound was found to induce cell cycle arrest during the G1 phase transition. researchgate.net

The table below summarizes the antiproliferative activity of selected pteridine and related derivatives against various cancer cell lines.

Compound/Derivative ClassCancer Cell Line(s)Potency (GI50/IC50)Reference(s)
Pteridine-based derivatives (e.g., 7e)VariousGI50: 44 nM nih.gov
Purine-based derivatives (e.g., 5a, 5e)VariousGI50: 38 nM, 46 nM nih.gov
1,2,3-triazole/quinazoline-4-one hybrids (e.g., 8g, 8h)Four cancer cell linesPotent activity, dual EGFR/BRAFV600E inhibitors researchgate.net
Thienylpicolinamidine derivatives (e.g., 4a)Leukemia (SR), Colon (SW-620)GI50: 0.34 µM, 0.43 µM researchgate.net
4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones (e.g., 3f-j)Four cancer cell linesGI50: 22 nM to 31 nM mdpi.com
Indazol-pyrimidine derivatives (e.g., 75, 76)MCF-7, A549, Caco2IC50: 1.629 µM, 1.841 µM ekb.eg

Antimicrobial and Antiviral Properties and Modes of Action

The pteridine skeleton is a privileged scaffold that has been explored for its antimicrobial and antiviral activities. researchgate.net Various derivatives have been synthesized and tested against a range of pathogens.

Antimicrobial Activity: Newly synthesized pteridine derivatives have demonstrated the ability to inhibit the growth of bacterial species, including both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. researchgate.net Thiazolidine-2,4-dione derivatives have shown a broad spectrum of antibacterial and antifungal activities, which were enhanced by specific electron-donating or electron-withdrawing substituents. nih.gov Some aminoguanidine derivatives incorporating 1,2,4-triazol moieties exhibited strong in vitro antibacterial activity against multiple strains, including multi-drug resistant ones. nih.gov The proposed mode of action for some of these compounds involves permeabilizing the bacterial membrane, leading to irregular cell morphology and rapid cell death. nih.gov

Antiviral Activity: The development of antiviral agents based on heterocyclic structures is an active area of research. While direct studies on this compound are limited in the provided context, related heterocyclic compounds have shown antiviral potential. For example, derivatives with a 1,7,7-trimethylbicyclo[2.2.1]heptane backbone have demonstrated a wide spectrum of antiviral activity against viruses such as influenza, filoviruses, and orthopoxviruses. mdpi.com

Immunomodulatory and Anti-inflammatory Mechanisms

Pteridine derivatives have been identified as having significant anti-inflammatory and immunomodulatory effects. nih.gov Oxidative stress and inflammation are closely linked, and the antioxidant properties of these compounds contribute to their anti-inflammatory action. nih.govresearchgate.net

The mechanisms underlying these effects are multifaceted. Several pteridine-2,4-diamine derivatives have been shown to be effective inhibitors of lipoxygenase, an enzyme involved in inflammatory pathways, with IC50 values as low as 100 nM. nih.govnih.gov In a rat model of colitis, certain derivatives demonstrated potent anti-inflammatory activity with minimal tissue damage. nih.gov Furthermore, related quinazoline-2,4(1H,3H)-dione derivatives have been shown to inhibit the synthesis of nitric oxide (NO) and the secretion of the pro-inflammatory cytokine Interleukin-6 (IL-6) in macrophages. nih.gov Other studies on lathyrane diterpenoid hybrids have revealed that their anti-inflammatory effects are mediated by decreasing the production of COX-2 and iNOS, inhibiting the activation of the NF-κB signaling pathway, and inducing autophagy. scienceopen.com

Role as Enzyme Cofactors and in Metabolic Pathways

Pteridines are fundamental components of various metabolic pathways and act as intermediates in the biosynthesis of essential cofactors and vitamins. nih.gov For example, 5,6,7,8-tetrahydrobiopterin, a naturally occurring pteridine, is a crucial cofactor for several aromatic amino acid monooxygenases and nitric oxide synthases. researchgate.net

Recent research has focused on understanding how pteridine metabolism is altered in disease states, particularly in cancer. Studies using a progressive breast cancer cell model have provided direct evidence that pteridine metabolism becomes disrupted in tumor cells. nih.gov This research demonstrated that several pteridines, including pterin, isoxanthopterin (B600526), and 6-biopterin, have altered metabolism in breast cancer cell lines. These findings suggest that key metabolic reactions within the pteridine biosynthetic pathway could be potential targets for clinical applications and further investigation into cancer development. nih.gov

Involvement in Amino Acid and Nucleic Acid Metabolism

The pteridine ring system is a fundamental component of cofactors that drive the metabolism of amino acids and the synthesis of nucleic acids. This involvement is primarily through the functions of tetrahydrobiopterin (B1682763) (BH4) and folate derivatives, both of which are structurally related to the benzo[g]pteridine core.

Pteridine and folate research is recognized as important for numerous biological processes, including amino acid and nucleic acid synthesis. researchgate.net Deficiencies in the synthesis or metabolism of these compounds are linked to various diseases. researchgate.net

Amino Acid Metabolism: Tetrahydrobiopterin (BH4), a reduced pteridine, is an essential cofactor for aromatic amino acid hydroxylases. researchgate.netresearchgate.net These enzymes catalyze critical steps in the metabolism of phenylalanine, tyrosine, and tryptophan. researchgate.netresearchgate.net For instance, phenylalanine hydroxylase converts phenylalanine to tyrosine, a deficiency in which leads to phenylketonuria. Tyrosine hydroxylase is the rate-limiting enzyme in the synthesis of catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine), and tryptophan hydroxylase is crucial for the synthesis of serotonin. researchgate.net The regeneration of BH4 is necessary for the continued activity of these enzymes. researchgate.net

Nucleic Acid Metabolism: The connection of pteridines to nucleic acid metabolism is primarily through folate (Vitamin B9). Folates are tripartite molecules consisting of a pteridine moiety, a p-aminobenzoate (PABA) group, and one or more glutamate (B1630785) residues. Tetrahydrofolate (THF), the active form of folate, is a critical carrier of one-carbon units at various oxidation states. These one-carbon transfer reactions are essential for the de novo synthesis of purines (adenine and guanine) and thymidylate, the building blocks of DNA and RNA. researchgate.net

Furthermore, synthetic pteridine derivatives have been developed as fluorescent probes to study DNA interactions. nih.govnih.gov These analogs, such as 3-methyl isoxanthopterin (3-MI), can be incorporated into oligonucleotides to monitor changes in DNA structure during processes like hybridization and protein binding. nih.govnih.gov This application highlights the structural compatibility of the pteridine core with nucleic acid architecture.

Table 1: Pteridine Derivatives in Metabolism

Compound Class Key Example(s) Role in Metabolism
Unconjugated Pteridines Tetrahydrobiopterin (BH4) Essential cofactor for aromatic amino acid hydroxylases (Phenylalanine, Tyrosine, Tryptophan). researchgate.netresearchgate.net
Conjugated Pteridines (Folates) Tetrahydrofolate (THF) Carrier of one-carbon units for the synthesis of purines and thymidylate (nucleic acid precursors). researchgate.net
Synthetic Pteridine Analogs 3-Methyl Isoxanthopterin (3-MI) Used as fluorescent probes to study DNA structure and interactions. nih.govnih.gov

Integration into Biosynthetic Pathways (e.g., Folic Acid, Riboflavin)

The benzo[g]pteridine scaffold is closely related to the core structures of essential vitamins, namely folic acid and riboflavin (B1680620) (Vitamin B2). The biosynthesis of these molecules in microorganisms and plants originates from a common precursor, guanosine (B1672433) triphosphate (GTP).

Folic Acid Biosynthesis: The synthesis of the pteridine portion of folate begins with the enzymatic conversion of GTP by GTP cyclohydrolase I (GTP-CH). researchgate.net This enzyme catalyzes the initial and rate-limiting step, forming dihydroneopterin triphosphate. Following a series of enzymatic reactions, a pteridine precursor is generated. This pteridine intermediate is then coupled with p-aminobenzoic acid (PABA) and subsequently glutamylated to form the final folate coenzymes. Substituted pteridine derivatives serve as the foundational precursors for the production of folic acid. ijfmr.com

Riboflavin (Vitamin B2) Biosynthesis: The core of riboflavin and its active forms, flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD), is the isoalloxazine ring system. Isoalloxazine is a tautomer of alloxazine (B1666890), which is chemically named 1H-benzo[g]pteridine-2,4-dione. nih.gov This establishes a direct structural link between the subject compound and the flavin family.

The biosynthetic pathway to riboflavin also starts with GTP. mdpi.com One of the key intermediates is 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione. nih.govresearchgate.net In the penultimate step of the pathway, this pyrimidine (B1678525) derivative condenses with 3,4-dihydroxy-2-butanone 4-phosphate, a reaction catalyzed by 6,7-dimethyl-8-ribityllumazine (B135004) synthase. nih.govresearchgate.net This forms the pteridine derivative 6,7-dimethyl-8-ribityllumazine. nih.govresearchgate.net The final step, catalyzed by riboflavin synthase, involves the dismutation of two molecules of 6,7-dimethyl-8-ribityllumazine to produce one molecule of riboflavin and one molecule of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione, which is recycled in the pathway. researchgate.net

Table 2: Key Intermediates in Folic Acid and Riboflavin Biosynthesis

Biosynthetic Pathway Precursor Key Pteridine-related Intermediate Final Product
Folic Acid Guanosine Triphosphate (GTP) Dihydroneopterin triphosphate Folic Acid
Riboflavin Guanosine Triphosphate (GTP) 6,7-dimethyl-8-ribityllumazine Riboflavin

Structure Activity Relationship Sar Studies of Benzo G Pteridine 2,4 1h,3h Dione Derivatives

Design Principles for Modulating Biological Activity

The nature, size, and position of substituents on the benzo[g]pteridine (B1247554) ring system play a pivotal role in determining the inhibitory potency and selectivity of the compounds. Research into derivatives as inhibitors of monocarboxylate transporter 1 (MCT1), an emerging target in cancer therapy, has shown that lipophilic substituents are a key consideration in early SAR studies. nih.gov For instance, the high potency of certain lead compounds guided the selection of a 1-naphthylmethyl group at the R2 position and an isobutyl group at the R3 position. nih.gov

The antiproliferative activity of pteridine (B1203161) derivatives against various cancer cell lines has also been investigated. Studies on 5,8-dihydropteridine-6,7-dione (B2356466) frameworks highlighted that the incorporation of a piperazine (B1678402) substituent was important for their activity. researchgate.net Further explorations have examined a range of other functional groups, including hydroxymethyl, carboxylic, chloroethyl, and amino groups, to assess their impact on biological activities such as antioxidant potential. ijfmr.com The substitution of ethyl groups at the 7 and 8 positions has also been explored, yielding compounds with potential antimicrobial and anticancer properties. ontosight.ai

Table 1: Impact of Substituent Variation on Biological Activity

Scaffold/Derivative ClassSubstituent(s)Target/ActivityKey Finding
Pteridine dione (B5365651)R2 = 1-naphthylmethyl, R3 = isobutylMCT1 InhibitionLipophilic groups at these positions were associated with high potency. nih.gov
5,8-dihydropteridine-6,7-dionePiperazineAntiproliferativePiperazine substitution was identified as an essential structural element for activity. researchgate.net
PteridineHydroxymethyl, Carboxylic, Chloroethyl, AminoAntioxidantThese groups were evaluated for their radical scavenging abilities. ijfmr.com
Benzo[g]pteridine-2,4(1H,3H)-dione7,8-diethylAntimicrobial, AnticancerDemonstrated potential biological activity. ontosight.ai

Beyond simple substituent additions, more profound modifications to the benzo[g]pteridine scaffold have been explored to generate novel derivatives with unique biological properties. One such modification involves the synthesis of thioxobenzo[g]pteridine derivatives, where an oxygen atom in the dione ring is replaced by a sulfur atom. tandfonline.comresearchgate.net These thioxo-derivatives were investigated as potential inhibitors of cyclooxygenase-2 (COX-2). tandfonline.comresearchgate.net

Another significant modification is the attachment of glycosidic moieties to the scaffold. tandfonline.comresearchgate.net For example, 2,3,4,6-tetra-O-α-acetyl glucopyranosyl bromide has been reacted with benzo[g]pteridine derivatives to afford the corresponding glycosyl compounds. tandfonline.com These modifications aim to alter properties such as solubility and cell permeability, potentially leading to improved biological activity. The synthesis of S-glycosides has also been reported. researchgate.net The pteridine core is a versatile heterocyclic scaffold that has been widely utilized in various drug discovery initiatives. nih.gov

Table 2: Chemical Modifications on the Benzo[g]pteridine Scaffold

Modification TypeExample Reagent/Resulting StructureInvestigated TargetReference
Thiation (Thioxo-derivative)Reaction with benzoyl isothiocyanate leading to a 2-thioxobenzo[g]pteridin-4(1H,5H,10H)-one structure.COX-2 tandfonline.com
GlycosylationReaction with 2,3,4,6-tetra-O-α-acetyl glucopyranosyl bromide to form O-acetyl-β-D-glucopyranosyl-thioxobenzo[g]pteridin-derivatives.COX-2 tandfonline.com
MethylationReaction with methyl iodide to produce 2-(methylthio)benzo[g]pteridin derivatives.Not specified tandfonline.com
HydrazinolysisReaction of methylthio derivatives with hydrazine (B178648) hydrate.Not specified tandfonline.com

Ligand Binding and Interaction Analysis

Understanding how benzo[g]pteridine derivatives bind to their target proteins at a molecular level is crucial for rational drug design. Molecular docking studies and crystal structure analysis have been instrumental in elucidating these interactions. The core structure, 1H-Benzo[g]pteridine-2,4-dione, also known as alloxazine (B1666890), is a nearly planar molecule. nih.gov In its solid state, it forms hydrogen-bonded chains through pairwise N—H⋯O and N—H⋯N interactions. researchgate.net

Molecular docking simulations of thioxobenzo[g]pteridine derivatives within the COX-2 active site have revealed key binding modes. tandfonline.comresearchgate.net For example, one derivative with an oxadiazole moiety showed a binding energy score of -13.58 kcal/mol and formed three hydrogen bonding interactions with His90, Arg120, and Tyr355 residues. tandfonline.comresearchgate.net Another glycosylated derivative demonstrated hydrogen bonding interactions with Leu352, Gln292, and Arg513. researchgate.net A different glycoside derivative was found to interact with Ser530, Tyr385, and Arg513 through hydrogen bonds, and with Arg513 and Arg120 via arene-cation interactions. researchgate.net These studies highlight the importance of specific amino acid residues in stabilizing the ligand-protein complex.

Table 3: Ligand Binding and Interaction Data for Benzo[g]pteridine Derivatives

Compound TypeTargetBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
Oxadiazole-containing derivative (Compound 4)COX-2-13.58His90, Arg120, Tyr355Hydrogen Bonding. tandfonline.comresearchgate.net
Glycosyl derivative (Compound 8)COX-2Not specifiedLeu352, Gln292, Arg513Hydrogen Bonding. researchgate.net
Glycosyl derivative (Compound 9)COX-2Not specifiedSer530, Tyr385, Arg513, Arg120Hydrogen Bonding, Arene-cation. researchgate.net
Alloxazine (crystal structure)N/A (self-assembly)N/AN/A (intermolecular)N—H⋯O and N—H⋯N Hydrogen Bonding. researchgate.net

Mechanistic Insights from SAR Analysis

The collective data from SAR studies provide valuable mechanistic insights into how benzo[g]pteridine derivatives exert their biological effects. The inhibitory potency of these compounds is directly linked to their ability to fit within the target's binding pocket and form stable interactions.

For COX-2 inhibitors, the SAR analysis indicates that the benzo[g]pteridine scaffold serves as an effective anchor. tandfonline.comresearchgate.net The introduction of specific substituents, such as oxadiazole rings or glycosidic moieties, allows for the formation of multiple hydrogen bonds with key residues like Arg120, Tyr355, and His90 in the COX-2 active site. tandfonline.comresearchgate.net This network of interactions is critical for high-affinity binding and effective inhibition. The arene-cation interactions observed with some derivatives further contribute to the stability of the complex, suggesting that the aromatic nature of the pteridine system and its substituents can be exploited to enhance binding. researchgate.net

Q & A

Q. What are the established synthetic routes for 8-aminobenzo[g]pteridine-2,4(1H,3H)-dione, and how do reaction conditions influence yield?

A common approach involves cyclocondensation of substituted precursors with ammonia or ammonium acetate under controlled heating (150–200°C) in polar solvents like sulfolane or ethanol. Reaction monitoring via TLC is critical to optimize reaction time and avoid side products like overmethylated derivatives . Yield improvements (e.g., 32–70%) depend on catalyst selection (e.g., pyridine for amine coupling) and stoichiometric ratios of reactants .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

X-ray crystallography (e.g., triclinic P1 space group with unit cell parameters a = 5.8 Å, b = 7.5 Å, c = 10.1 Å) provides definitive structural confirmation . Complementary techniques include 1^1H NMR (e.g., aromatic proton signals at δ 7.2–7.7 ppm) and high-resolution mass spectrometry (HRMS) to verify molecular weight (214.19 g/mol for the base structure) .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies recommend storage in inert atmospheres (argon) at –20°C to prevent oxidation of the aminobenzopteridine core. Thermal gravimetric analysis (TGA) shows decomposition above 250°C, while exposure to moisture accelerates hydrolysis of the dione moiety .

Advanced Research Questions

Q. What computational strategies are effective for modeling the electronic properties of this compound?

Density functional theory (DFT) calculations using B3LYP/6-31G(d) basis sets predict HOMO-LUMO gaps (~3.5 eV) and ionization potentials (8.2–8.5 eV), consistent with experimental gas-phase ion energy data . Molecular dynamics (MD) simulations further clarify solvent interactions and tautomeric equilibria in aqueous environments .

Q. How can researchers resolve contradictions in reported reactivity data (e.g., regioselectivity in electrophilic substitutions)?

Discrepancies often arise from substituent effects (e.g., methyl groups at positions 7/8 directing electrophiles to C-6). Systematic kinetic studies with isotopically labeled analogs (e.g., 15^{15}N or 13^{13}C) and in situ FTIR monitoring can clarify mechanistic pathways .

Q. What experimental designs are optimal for studying its potential as a photosensitizer or redox-active species?

Cyclic voltammetry (CV) in acetonitrile reveals reversible redox peaks at –0.8 V (reduction) and +1.2 V (oxidation vs. Ag/AgCl). Photophysical assays (e.g., UV-vis absorption at λmax 340–380 nm and fluorescence quenching studies) quantify excited-state lifetimes and singlet oxygen generation efficiency .

Q. Which purification techniques maximize enantiomeric purity for chiral derivatives?

Chiral HPLC using cellulose-based stationary phases (e.g., Chiralpak IC) achieves >99% enantiomeric excess. Recrystallization from 2-methoxyethanol or acetone/water mixtures is effective for diastereomeric separation .

Q. How do steric and electronic effects influence its binding to biological targets (e.g., adenosine receptors)?

Structure-activity relationship (SAR) studies show that N-10 alkylation (e.g., ethyl or hydroxyethyl groups) enhances A2A receptor affinity by 10-fold, while 8-amino substitution modulates selectivity over A1 receptors. Docking simulations using cryo-EM receptor structures validate these trends .

Methodological Notes

  • Safety Protocols : Always use PPE (gloves, goggles) due to acute oral toxicity (LD50 > 300 mg/kg) and respiratory irritation risks .
  • Data Validation : Cross-reference ionization energy data (e.g., 8.3 eV ± 0.2 eV) with NIST databases to ensure consistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.